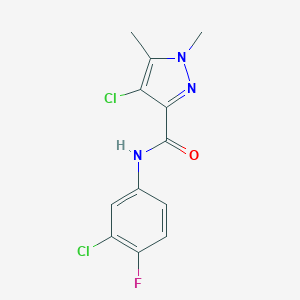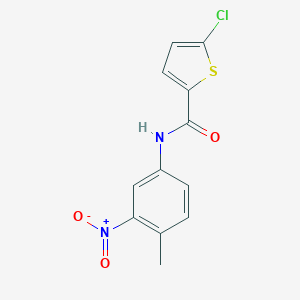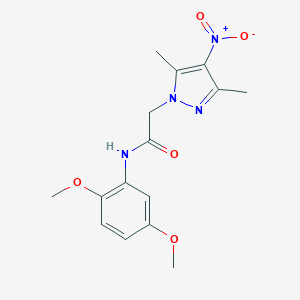
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazinecarbothioamide core, which is modified with hydroxyethoxy and methoxy groups, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone
- 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
- Thiosemicarbazide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15N3O3S |
|---|---|
Peso molecular |
269.32g/mol |
Nombre IUPAC |
[(E)-[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3O3S/c1-16-10-6-8(7-13-14-11(12)18)2-3-9(10)17-5-4-15/h2-3,6-7,15H,4-5H2,1H3,(H3,12,14,18)/b13-7+ |
Clave InChI |
IIYVJWUOHWSCEG-NTUHNPAUSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCCO |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCCO |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B451098.png)





![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B451108.png)
![N-(4-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B451109.png)
![4-bromo-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B451110.png)

![N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B451116.png)

![2-chloro-N-(4-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451120.png)

